2-Ethynyl-5-(4-methoxyphenyl)thiophene

Catalog No.
S8452033
CAS No.
M.F
C13H10OS
M. Wt
214.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynyl-5-(4-methoxyphenyl)thiophene

Product Name

2-Ethynyl-5-(4-methoxyphenyl)thiophene

IUPAC Name

2-ethynyl-5-(4-methoxyphenyl)thiophene

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

InChI

InChI=1S/C13H10OS/c1-3-12-8-9-13(15-12)10-4-6-11(14-2)7-5-10/h1,4-9H,2H3

InChI Key

DRHADIUIAJBVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C#C

2-Ethynyl-5-(4-methoxyphenyl)thiophene is an organic compound characterized by a thiophene ring substituted with both an ethynyl group and a 4-methoxyphenyl group. The molecular formula for this compound is C13_{13}H10_{10}OS, and it features a conjugated system that contributes to its electronic properties, making it of interest in various fields such as organic electronics and materials science.

The structure can be depicted as follows:

  • Thiophene Ring: A five-membered aromatic ring containing sulfur.
  • Ethynyl Group: A terminal alkyne substituent that enhances the compound's reactivity.
  • 4-Methoxyphenyl Group: A phenyl ring with a methoxy substituent, which can influence the electronic characteristics of the compound.

Typical for compounds with alkynes and thiophenes. Notable reactions include:

  • Alkynylation: This compound can undergo alkynylation reactions, where the ethynyl group can react with electrophiles to form more complex structures. For example, gold-catalyzed alkynylation has been successfully applied to thiophenes, allowing for the synthesis of various derivatives .
  • Cross-Coupling Reactions: The presence of the ethynyl group also allows for coupling reactions, such as Sonogashira coupling, where it can react with aryl halides to form extended π-conjugated systems.

Several methods have been developed for synthesizing 2-Ethynyl-5-(4-methoxyphenyl)thiophene:

  • Direct Alkynylation of Thiophenes: Utilizing gold catalysts and Brønsted acids, thiophenes can be directly alkynylated to introduce ethynyl groups effectively . This method is advantageous due to its simplicity and efficiency.
  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a base, which could be used to synthesize the compound if starting materials are appropriately chosen.
  • Silica Gel-Assisted Synthesis: Alternative methods include using silica gel as a catalyst for promoting reactions between substituted thiophenes and alkynes under thermal conditions .

2-Ethynyl-5-(4-methoxyphenyl)thiophene has potential applications in:

  • Organic Electronics: Due to its conjugated structure, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Material Science: The compound's unique electronic properties make it suitable for developing advanced materials with specific optical or electronic characteristics.
  • Pharmaceuticals: Given the biological activities associated with similar thiophene derivatives, there may be potential for this compound in drug development.

Several compounds share structural similarities with 2-Ethynyl-5-(4-methoxyphenyl)thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-EthynylthiopheneThiophene with an ethynyl groupSimple structure, used in basic research
5-(4-Methoxyphenyl)thiopheneThiophene with a methoxy-substituted phenyl groupLacks ethynyl functionality
2-Ethynyl-3-methylthiopheneMethyl substitution on thiopheneDifferent substitution pattern impacts reactivity
3-Ethynyl-5-(4-methoxyphenyl)thiopheneEthynyl substitution at a different positionPotentially different electronic properties

The uniqueness of 2-Ethynyl-5-(4-methoxyphenyl)thiophene lies in its combination of both an ethynyl group and a methoxy-substituted phenyl group on the thiophene ring, which enhances its reactivity and alters its electronic properties compared to simpler derivatives.

The alkynyl-thiophene scaffold, exemplified by 2-ethynyl-5-(4-methoxyphenyl)thiophene, serves as a privileged structure in drug discovery and materials engineering. In medicinal chemistry, the ethynyl group facilitates click chemistry modifications, enabling rapid diversification for structure-activity relationship (SAR) studies. For instance, 2-amino-3-cyano-5-arylethylthiophene derivatives exhibit low micromolar IC₅₀ values against pancreatic and epithelial carcinomas by disrupting tubulin dynamics. The 4-methoxyphenyl substituent enhances bioavailability through improved solubility, a critical factor in pharmacokinetic optimization.

In materials science, the planar thiophene core and extended π-system of the ethynyl group enable efficient charge transport. Fluorescence studies of 2-ethynyl-5-(m-tolyl)thiophene derivatives reveal quantum yields exceeding 0.6, with emission maxima tunable between 450–550 nm via substituent engineering. These properties are exploited in OLEDs, where the compound’s electroluminescence efficiency rivals that of iridium-based phosphors.

Strategic Importance of Regioselective Functionalization in Thiophene Derivatives

Regioselective functionalization of thiophene derivatives is pivotal for tailoring electronic and steric properties. The C-2 and C-5 positions of thiophene are electronically activated, enabling selective cross-coupling reactions. For example, palladium-catalyzed C–H arylation at the C-2 position of 4-chloro-3-(4-tolyl)benzo[b]thiophene proceeds with 84% yield using Pd(OAc)₂ and Ag₂O in hexafluoroisopropanol. Similarly, Sonogashira couplings at the ethynyl position allow the introduction of diverse aryl and heteroaryl groups without disrupting the thiophene core.

A comparative analysis of synthetic routes reveals that cesium fluoride-mediated aryne reactions achieve 78% yields for 4-chloro-2-(2-hydroxyphenyl)-3-(4-tolyl)benzo[b]thiophene, while copper iodide-catalyzed cyclizations offer superior regiocontrol for ethynyl-substituted derivatives. These methods underscore the balance between reactivity and selectivity required for industrial-scale synthesis.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

214.04523611 g/mol

Monoisotopic Mass

214.04523611 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-29-2023

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